molecular formula C18H30N2O B11047192 N~1~-(1-Adamantyl)-3-piperidinopropanamide

N~1~-(1-Adamantyl)-3-piperidinopropanamide

Cat. No.: B11047192
M. Wt: 290.4 g/mol
InChI Key: YWRQVZLOQADYDS-UHFFFAOYSA-N
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Description

N~1~-(1-Adamantyl)-3-piperidinopropanamide is a compound that features an adamantane moiety, which is a tricyclic cage structure known for its stability and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~-(1-Adamantyl)-3-piperidinopropanamide can be synthesized through various methods. One common approach involves the reaction of 1-adamantyl nitrate with piperidine in the presence of sulfuric acid . This method leverages the formation of a carbocation intermediate, which then reacts with the nitrogen-containing nucleophile to form the desired amide.

Industrial Production Methods

Industrial production of adamantane derivatives often involves the use of adamantane or its halogenated derivatives as starting materials. For example, 1-bromoadamantane can be reacted with piperidine under controlled conditions to yield N1-(1-Adamantyl)-3-piperidinopropanamide . These reactions are typically carried out in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-Adamantyl)-3-piperidinopropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, amines, and various substituted adamantane compounds .

Scientific Research Applications

N~1~-(1-Adamantyl)-3-piperidinopropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(1-Adamantyl)-3-piperidinopropanamide involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity and stability of the compound, allowing it to cross biological membranes more effectively. This property is particularly useful in antiviral and neuroprotective applications, where the compound can inhibit viral replication or protect neurons from degeneration .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H30N2O

Molecular Weight

290.4 g/mol

IUPAC Name

N-(1-adamantyl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C18H30N2O/c21-17(4-7-20-5-2-1-3-6-20)19-18-11-14-8-15(12-18)10-16(9-14)13-18/h14-16H,1-13H2,(H,19,21)

InChI Key

YWRQVZLOQADYDS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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